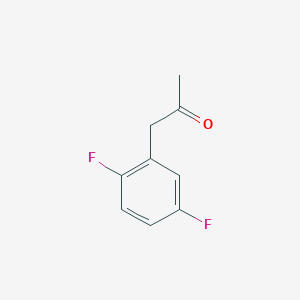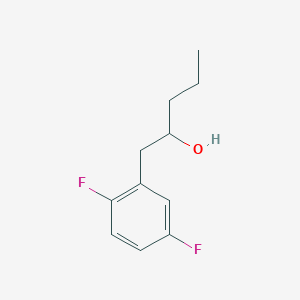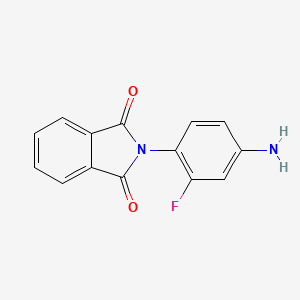![molecular formula C12H15FN2O3 B7872806 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine](/img/structure/B7872806.png)
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-nitrophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine typically involves the reaction of 3-fluoro-4-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents like dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Reduction of the nitro group: This yields the corresponding amino derivative.
Substitution of the fluorine atom: This can lead to various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The fluorine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 3-[(3-Fluoro-4-nitrophenoxy)methyl]piperidine.
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: A structurally similar compound with a methyl group instead of a fluorine atom.
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: Another compound with a similar phenoxy group but different functional groups.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitro group, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
3-[(3-fluoro-4-nitrophenoxy)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c13-11-6-10(3-4-12(11)15(16)17)18-8-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZOCFUKNGUUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Chloro-4-[(cyclohexylamino)methyl]phenol](/img/structure/B7872817.png)
![2-Chloro-4-[(cyclopentylamino)methyl]phenol](/img/structure/B7872820.png)
